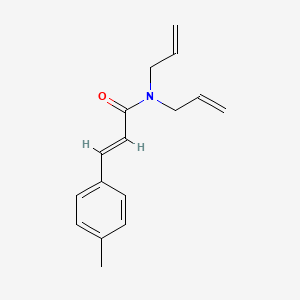![molecular formula C18H20N2O3 B5754492 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine. In
作用机制
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide exerts its antitumor activity by inhibiting the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death. 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also inhibits the activity of acetylcholinesterase by binding to its active site, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been found to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been found to exhibit antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It has also been found to improve cognitive function in animal models of Alzheimer's disease. 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of tubulin and acetylcholinesterase, which are important proteins involved in cell division and cognitive function, respectively.
实验室实验的优点和局限性
One advantage of using 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its ability to exhibit antitumor activity in various cancer cell lines. This makes it a potential candidate for the development of new cancer drugs. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease, which makes it a potential candidate for the development of new treatments for this disease. One limitation of using 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its potential toxicity, which requires careful consideration when conducting experiments.
未来方向
There are several future directions for research on 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One area of research could be the development of new cancer drugs that are based on the structure of 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. Another area of research could be the development of new treatments for Alzheimer's disease that are based on the ability of 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide to inhibit the activity of acetylcholinesterase. Further studies could also be conducted to investigate the potential toxicity of 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide and its effects on other physiological systems.
合成方法
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be synthesized using various methods, including the reaction of 4-methoxybenzenecarboxylic acid with 4-phenylbutyric acid chloride to form 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. Another method involves the reaction of 4-methoxybenzoyl chloride with N-(4-phenylbutanoyl)benzimidoyl chloride, which forms 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide as a product.
科学研究应用
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. 4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
属性
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-12-10-15(11-13-16)18(19)20-23-17(21)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHRKHHBQBMAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

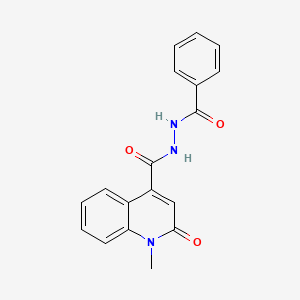
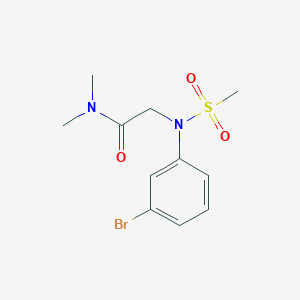



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
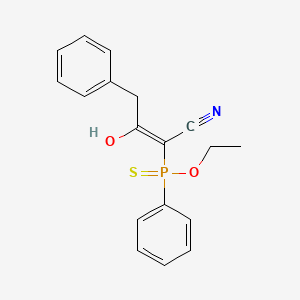
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)

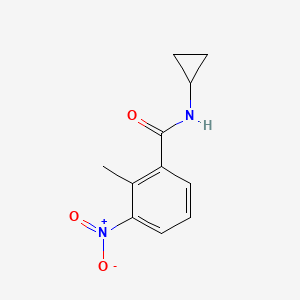
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
